(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its ability to act as a ligand in asymmetric synthesis, making it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine, which is commercially available or can be synthesized from cyclohexene via dihydroxylation followed by amination.
Diethylation: The primary amines on the cyclohexane-1,2-diamine are diethylated using ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric synthesis, it helps in the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: It is employed in the manufacture of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride: The enantiomer of the compound, which may exhibit different reactivity and selectivity in asymmetric synthesis.
Cyclohexane-1,2-diamine: The parent compound without diethyl substitution, used in similar applications but with different properties.
N,N’-Dimethylcyclohexane-1,2-diamine: Another derivative with methyl groups instead of ethyl, showing different steric and electronic effects.
Uniqueness
(1S,2S)-1-N,2-N-Diethylcyclohexane-1,2-diamine;dihydrochloride is unique due to its specific chiral configuration and the presence of diethyl groups, which provide distinct steric and electronic environments. This makes it particularly effective as a chiral ligand in asymmetric synthesis, offering high enantioselectivity and efficiency in catalytic reactions.
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-diethylcyclohexane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-11-9-7-5-6-8-10(9)12-4-2;;/h9-12H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXDARINXAGKS-BZDVOYDHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1NCC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCC[C@@H]1NCC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.